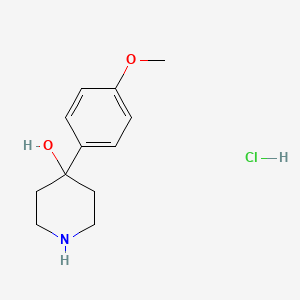

4-(4-Methoxyphenyl)-4-piperidinol

Übersicht

Beschreibung

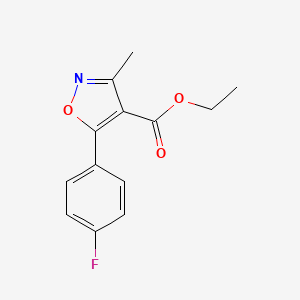

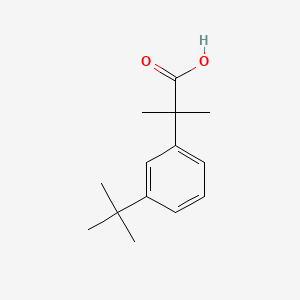

“4-(4-Methoxyphenyl)-4-piperidinol” is an organic compound. It is a phenol with a methoxy group in the para position .

Synthesis Analysis

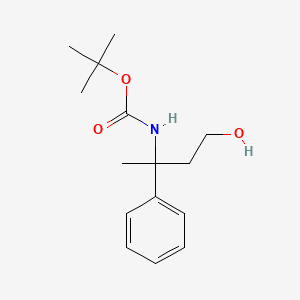

The synthesis of piperazine derivatives, which include “4-(4-Methoxyphenyl)-4-piperidinol”, has been discussed in various studies . The synthesis often involves the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenyl)-4-piperidinol” has been analyzed using techniques like X-ray diffraction . The compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis

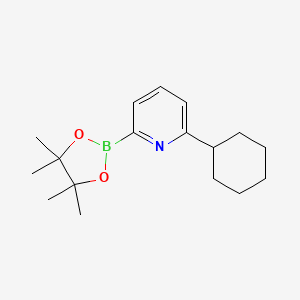

The compound is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines . It also participates in reactions with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methoxyphenyl)-4-piperidinol” have been analyzed using Density Functional Theory (DFT) and Time-Dependent DFT methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors have been predicted .Wissenschaftliche Forschungsanwendungen

Cytotoxicity against Cancer Cell Lines : Kucukoglu et al. (2015) synthesized derivatives of 4-piperidinol, including 4-(4-methoxyphenyl)-4-piperidinol, and evaluated their cytotoxicity against human hepatoma and breast cancer cell lines. They found that certain derivatives exhibited significant cytotoxic potency against the hepatoma cell line, suggesting potential applications in cancer therapy (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).

Analgesic Effects : Ahmadi et al. (2009) synthesized and studied the analgesic effects of derivatives of 4-piperidinol, including 4-(4-methoxyphenyl)-4-piperidinol. Their findings in rat models suggested that these compounds can produce analgesic effects, indicating potential uses in pain management (Ahmadi, Khalili, Abbassi, Javadi, Mahmoudi, & Hajikhani, 2009).

Bacterial Persister Cells Targeting : Kim et al. (2011) identified a compound closely related to 4-(4-Methoxyphenyl)-4-piperidinol that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This research demonstrates a potential application in targeting antibiotic-resistant bacteria (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized novel derivatives of 4-(4-methoxyphenyl)-4-piperidinol and assessed their antioxidant and antimicrobial activities. The study revealed that some derivatives exhibited significant antioxidant and antimicrobial effects, suggesting potential applications in these areas (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Conformational and Biological Investigation : Mohanraj and Ponnuswamy (2018) conducted a study on derivatives of 4-(4-methoxyphenyl)-4-piperidinol, investigating their conformational properties and biological activities, including antibacterial and antioxidant activities. This work provides insights into the versatile applications of these compounds in pharmacology (Mohanraj & Ponnuswamy, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTKDIBNZLSEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-4-piperidinol | |

CAS RN |

143017-64-5 | |

| Record name | 4-Piperidinol, 4-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143017-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI)](/img/no-structure.png)

![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)

![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)

![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)